molecular formula C19H15FN4O5 B2909695 N-(4-fluoro-3-nitrophenyl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 899990-22-8

N-(4-fluoro-3-nitrophenyl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

Cat. No. B2909695
CAS RN: 899990-22-8
M. Wt: 398.35
InChI Key: OVLNGKZLBVPFFA-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide, commonly known as FNPA, is a chemical compound that has been extensively researched for its potential applications in various fields of science. FNPA is a pyridazine-based molecule that has shown promising results in scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of FNPA is not fully understood, but it is believed to involve the inhibition of various enzymes and the induction of apoptosis in cancer cells. FNPA has been shown to inhibit carbonic anhydrase by binding to the active site of the enzyme and preventing the binding of its substrate. FNPA has also been shown to inhibit acetylcholinesterase and butyrylcholinesterase by binding to the active site of the enzyme and preventing the hydrolysis of acetylcholine and butyrylcholine.
Biochemical and Physiological Effects:
FNPA has been shown to exhibit various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis, and the inhibition of cancer cell proliferation. FNPA has also been shown to exhibit anti-inflammatory and analgesic activity in animal models.

Advantages and Limitations for Lab Experiments

FNPA has several advantages for lab experiments, including its high purity, ease of synthesis, and potent inhibitory activity against various enzymes. However, FNPA also has some limitations, including its low solubility in water and its potential toxicity in high doses.

Future Directions

There are several future directions for research on FNPA, including the development of more potent derivatives, the investigation of its mechanism of action, and the evaluation of its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. Further research is also needed to evaluate the safety and toxicity of FNPA in animal models and humans.

Synthesis Methods

The synthesis of FNPA involves the reaction of 3-(2-methoxyphenyl)-6-oxopyridazine-1-acetic acid with 4-fluoro-3-nitroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions and yields FNPA as a yellow solid with a purity of over 95%.

Scientific Research Applications

FNPA has been extensively studied for its potential applications in various fields of science, including biochemistry, pharmacology, and medicinal chemistry. FNPA has been shown to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. FNPA has also been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O5/c1-29-17-5-3-2-4-13(17)15-8-9-19(26)23(22-15)11-18(25)21-12-6-7-14(20)16(10-12)24(27)28/h2-10H,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLNGKZLBVPFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-3-nitrophenyl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

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